methyl 2-(9H-carbazol-1-ylamino)benzoate

Description

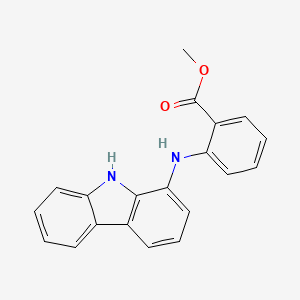

Methyl 2-(9H-carbazol-1-ylamino)benzoate is a synthetic organic compound comprising a carbazole moiety linked to a methyl benzoate ester via an amino group. The carbazole group, a tricyclic aromatic system, is known for its electron-rich structure and biological relevance, particularly in medicinal chemistry .

Properties

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

methyl 2-(9H-carbazol-1-ylamino)benzoate |

InChI |

InChI=1S/C20H16N2O2/c1-24-20(23)15-8-3-5-11-17(15)21-18-12-6-9-14-13-7-2-4-10-16(13)22-19(14)18/h2-12,21-22H,1H3 |

InChI Key |

LLWSZEOYQHGOKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC3=C2NC4=CC=CC=C34 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 2-(9H-carbazol-1-ylamino)benzoate are compared below with three categories of analogs: carbazole hybrids, quinoline-piperazine benzoates, and pesticide-related methyl benzoates. Key differences in substituents, synthesis, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Comparative Insights:

Structural Variations and Bioactivity: The amino linker in the target compound distinguishes it from oxadiazole-based carbazole hybrids (e.g., ’s compound), which exhibit antimicrobial activity due to the 1,3,4-oxadiazole moiety’s electron-withdrawing properties . Quinoline-piperazine benzoates () feature a quinoline-carbonyl-piperazine scaffold, which may enhance antitumor activity through intercalation or enzyme inhibition . Pesticide-related benzoates () prioritize sulfonylurea or imidazole groups for herbicidal action, diverging from the carbazole’s pharmacological focus .

Synthetic Strategies: Carbazole derivatives often employ condensation reactions (e.g., hydrazide + acetic anhydride) to form heterocycles, as seen in . Quinoline-piperazine analogs () are synthesized via crystallization, favoring purity and stability for biological testing .

Substituent Effects: Electron-withdrawing groups (e.g., -Br, -Cl in ’s C2–C4) may enhance quinoline derivatives’ reactivity or binding affinity . The methyl ester in the target compound and pesticide analogs improves solubility, critical for both drug delivery and herbicidal formulations .

Research Implications and Gaps

- Crystallographic Analysis : Tools like SHELXL () or Mercury () could elucidate the target compound’s hydrogen-bonding patterns and crystal packing, informing structure-activity relationships .

- Synthetic Optimization: Comparative studies with ’s piperazine-quinoline derivatives could guide the design of dual-action molecules (e.g., combining carbazole’s bioactivity with quinoline’s planar aromaticity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.